molecular formula C20H19N3O5S B11216755 Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate

Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate

Cat. No.: B11216755
M. Wt: 413.4 g/mol
InChI Key: GXZDMSBRKQXIFH-UHFFFAOYSA-N
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Description

Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a quinoline core fused with a thiazole ring. The quinoline moiety is substituted with an allyl group at the N1 position, a hydroxyl group at C4, and a ketone at C2. The thiazole ring is functionalized with an acetamide linker (via a carbonyl group) and an ethyl acetate ester at C4 (Fig. 1).

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 2-[2-[(4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H19N3O5S/c1-3-9-23-14-8-6-5-7-13(14)17(25)16(19(23)27)18(26)22-20-21-12(11-29-20)10-15(24)28-4-2/h3,5-8,11,25H,1,4,9-10H2,2H3,(H,21,22,26)

InChI Key

GXZDMSBRKQXIFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The thiazole ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Key Structural Features :

  • Quinoline Core: The 1,2-dihydroquinolin-2-one scaffold provides a planar aromatic system, enabling π-π stacking interactions.
  • Thiazole-Acetamide Linkage : The 1,3-thiazole ring, coupled with an acetamide group, enhances hydrogen-bonding capacity and solubility.
  • Ethyl Ester : The terminal ethyl acetate group improves lipophilicity, influencing pharmacokinetic properties.

Comparison with Similar Compounds

The compound belongs to a broader class of quinoline-thiazole hybrids. Below is a comparative analysis of structurally analogous molecules, focusing on substitutions, synthetic routes, and inferred bioactivity.

Substituent Variations on the Quinoline Core

a) Ethyl (2-{[(4-Hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

  • Structural Difference : The N1-allyl group is replaced with an isobutyl chain.
  • Impact : The bulkier isobutyl group may reduce membrane permeability compared to the allyl derivative. However, it could enhance binding to hydrophobic pockets in target proteins .
  • Molecular Weight : 429.491 g/mol (vs. ~423 g/mol for the allyl analog, estimated).

b) Methyl 2-[(1,2-Dihydro-4-Hydroxy-2-Oxo-1-Phenylquinolin-3-Yl) Carbonylamino] Alkanoates

  • Structural Difference : The N1 substituent is phenyl instead of allyl/isobutyl, and the thiazole ring is absent.
  • The absence of a thiazole ring reduces hydrogen-bonding capacity, possibly diminishing antimicrobial activity .

c) Ethyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate

  • Structural Difference : Lacks both the thiazole ring and the acetamide linker.
  • Synthetic Utility : Serves as a precursor for more complex derivatives. The simplified structure is less biologically active but easier to synthesize .

Thiazole Ring Modifications

a) Ethyl 4-Benzamido-5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate

  • Structural Difference : Replaces the thiazole with a 1,2,4-triazole ring.
  • Impact: Triazoles exhibit stronger metal-coordination ability but reduced metabolic stability compared to thiazoles. This derivative shows anticarcinogenic and antiviral activity .

b) (2Z)-Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-(Methoxyimino)ethanoate

  • Structural Difference: Features a methoxyimino group instead of the quinoline-acetamide system.
  • Application : Used as a cephalosporin intermediate, highlighting the versatility of thiazole-acetate esters in antibiotic synthesis .

Key Observations :

  • The allyl-quinoline-thiazole hybrid’s synthesis is less documented, suggesting a need for optimization.
  • Triethylamine is critical for activating carboxylate intermediates in phenyl-substituted analogs .
  • High yields in pyrazole-quinoxaline hybrids highlight the efficiency of cesium carbonate as a base .

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